5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
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Description
5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H12ClN5O3 and its molecular weight is 369.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
This compound is a potent and selective, direct FXa inhibitor . It binds to FXa, inhibiting its activity and thus decreasing the amplified generation of thrombin . This results in diminished thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .
Biochemical Pathways
The inhibition of FXa by this compound affects the blood coagulation cascade. FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . By inhibiting FXa, this compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Pharmacokinetics
The compound has good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The result of the compound’s action is antithrombotic effects . By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Properties
IUPAC Name |
5-chloro-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3/c18-11-1-2-12-10(5-11)6-13(21-12)17(25)20-8-15-22-16(23-26-15)9-3-4-19-14(24)7-9/h1-7,21H,8H2,(H,19,24)(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRRLKIRJZJKCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.